Benzamide, 2,2'-dithiobis-

Catalog No.
S589897
CAS No.
2527-57-3
M.F
C14H12N2O2S2
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 2,2'-dithiobis-

CAS Number

2527-57-3

Product Name

Benzamide, 2,2'-dithiobis-

IUPAC Name

2-[(2-carbamoylphenyl)disulfanyl]benzamide

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C14H12N2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)

InChI Key

OEEHSSKRJOGQMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N

Synonyms

3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid, CMBB-BIT, N-(1-carboxy-2-methylbutyl)benzisothiazolone, PD 161374, PD-161374

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SSC2=CC=CC=C2C(=O)N

Synthesis and characterization:

Benzamide, 2,2'-dithiobis- (also known as N,N'-dithiobis(benzamide)) is a synthetic compound with the chemical formula C₁₄H₁₂N₂O₂S₂. It can be synthesized through various methods, including the reaction of benzoic acid with thionyl chloride and subsequent treatment with ammonia.

Researchers have characterized the compound using various techniques, including:

  • X-ray crystallography: This technique determines the arrangement of atoms within the molecule. [Source: X-ray crystallography - ]
  • Nuclear magnetic resonance (NMR) spectroscopy: This technique provides information about the structure and environment of atoms within the molecule. [Source: Nuclear magnetic resonance - ]
  • Mass spectrometry: This technique helps determine the molecular weight of the compound. [Source: Mass spectrometry - ]

Potential applications:

Research suggests that benzamide, 2,2'-dithiobis- may have potential applications in various fields, including:

  • Antibacterial activity: Studies have shown that the compound exhibits antibacterial activity against various Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. [Source: Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed]
  • Material science: The compound's self-assembly properties have led to exploration of its potential applications in the development of functional materials.

Benzamide, 2,2'-dithiobis- is a chemical compound with the molecular formula C14H12N2O2S2C_{14}H_{12}N_{2}O_{2}S_{2}. It features a benzamide structure with two dithiobis groups, which enhance its reactivity and potential biological activity. This compound is primarily noted for its antibacterial properties, particularly against various Mycobacterium species, making it of interest in medicinal chemistry and pharmaceutical research .

That are crucial for its applications:

  • Nucleophilic Substitution: The sulfur atoms in the dithiobis groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to yield thiols, which may have different biological activities.
  • Formation of Metal Complexes: This compound can form complexes with transition metals, which may enhance its biological efficacy and alter its pharmacokinetic properties .

Benzamide, 2,2'-dithiobis- exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown its effectiveness against several strains of Mycobacterium, including those responsible for tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function. Additionally, it has been explored for potential antiviral properties, particularly in relation to HIV by affecting zinc ejection from the nucleocapsid .

The synthesis of Benzamide, 2,2'-dithiobis- typically involves multi-step organic reactions:

  • Formation of Dithiobis Linkage: Starting from benzamide derivatives, the dithiobis moiety can be introduced through condensation reactions involving dithiols.
  • Curtius Rearrangement: This method can be employed to create pseudo-amino acids that serve as precursors for the final compound .
  • Recrystallization and Purification: Following synthesis, the compound is purified through recrystallization techniques to ensure high purity for biological testing.

Benzamide, 2,2'-dithiobis- has several notable applications:

  • Antibacterial Agents: Its primary application lies in the development of antibacterial drugs aimed at treating infections caused by resistant bacterial strains.
  • Research Tool: Used in biochemical studies to explore mechanisms of bacterial resistance and drug action.
  • Potential Antiviral

Interaction studies have revealed that Benzamide, 2,2'-dithiobis- may interact with various biomolecules:

  • DNA and RNA Binding: Research indicates potential binding interactions with nucleic acids, which could affect gene expression in bacterial cells.
  • Metal Ion Coordination: The compound's ability to form complexes with metal ions could influence its biological activity and stability .

Benzamide, 2,2'-dithiobis- shares structural similarities with other compounds but stands out due to its unique dithiobis functionality. Here are some similar compounds:

Compound NameStructure FeaturesUnique Attributes
BenzamideSimple amide structureBasic structure without dithiobis groups
Dithiobis(benzoic acid)Dithiol with carboxylic groupsUsed primarily as a reducing agent
4,4'-DithiodiphenolDithiol linked by phenolic groupsAntioxidant properties
N,N'-Bis(benzoyl)thioureaContains thiourea linkageExhibits different antibacterial properties

Benzamide, 2,2'-dithiobis- is unique due to its dual dithiobis structure which enhances its reactivity and biological activity compared to simpler compounds like benzamide or dithiobis(benzoic acid) that do not possess similar antibacterial efficacy .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.03401998 g/mol

Monoisotopic Mass

304.03401998 g/mol

Heavy Atom Count

20

UNII

9X53S9RZ6B

Other CAS

2527-57-3

Wikipedia

2,2'-dithiobis(benzamide)

General Manufacturing Information

Benzamide, 2,2'-dithiobis-: INACTIVE

Dates

Modify: 2023-08-15

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